molecular formula C24H16F3N3 B2380104 1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-35-3

1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2380104
CAS No.: 901246-35-3
M. Wt: 403.408
InChI Key: FZMKOBXRRFVAMI-UHFFFAOYSA-N
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Description

1-Phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a phenyl group, and a p-tolyl group.

Preparation Methods

The synthesis of 1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactionsThis process often requires specific reaction conditions, such as the use of radical initiators and controlled temperatures . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1-Phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include radical initiators, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can form electron donor-acceptor complexes, which can undergo single electron transfer reactions under specific conditions . These interactions are essential for its biological and chemical activities.

Comparison with Similar Compounds

1-Phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the pyrazoloquinoline core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-methylphenyl)-1-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3N3/c1-15-7-9-16(10-8-15)22-20-14-28-21-13-17(24(25,26)27)11-12-19(21)23(20)30(29-22)18-5-3-2-4-6-18/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMKOBXRRFVAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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